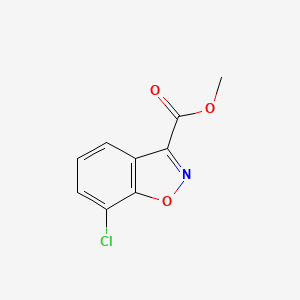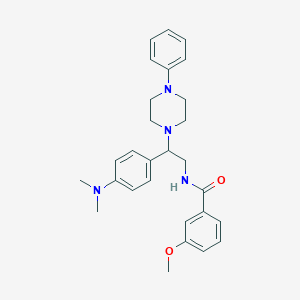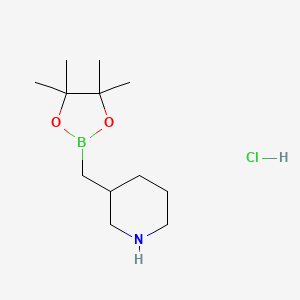
(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone” is a chemical compound . It is a type of 6,7-dimethoxy-4-anilinoquinoline . These compounds have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met .
Synthesis Analysis
The synthesis of these compounds involves a mixture of 4-chloro-6,7-dimethoxyquinoline and an appropriate amount of substituted anilines stirred at reflux for 5 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline moiety, a phenylpiperazine group, and a phenylmethanone group .Chemical Reactions Analysis
The compound is part of a series of 6,7-dimethoxy-4-anilinoquinolines that were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . The in vitro biological activities of these compounds were evaluated against three cancer cell lines (A549, MCF-7, and MKN-45), and most of them exhibited moderate to remarkable potency .Mecanismo De Acción
Propiedades
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-33-25-17-22-24(18-26(25)34-2)29-19-23(28(32)20-9-5-3-6-10-20)27(22)31-15-13-30(14-16-31)21-11-7-4-8-12-21/h3-12,17-19H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJJCJQLQPPOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)





![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)

![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)
![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)
